molecular formula C19H17ClN4OS3 B12171315 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide

Cat. No.: B12171315
M. Wt: 449.0 g/mol
InChI Key: HHIPEKCDHFHVQK-FBHDLOMBSA-N
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Description

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a chlorophenyl group, and a methylsulfanyl group

Preparation Methods

The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl methyl sulfide reacts with the thiadiazole ring.

    Formation of the Final Compound: The final step involves the reaction of the intermediate compound with N-[(E)-(3-methylphenyl)methylideneamino]acetamide under specific reaction conditions to yield the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond and formation of corresponding acids and amines.

Scientific Research Applications

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and efficacy in different models.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to disruption of cellular processes.

    Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes, which can result in cell death.

    Modulating Signaling Pathways: It can affect signaling pathways involved in inflammation and cell proliferation, thereby exhibiting anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide can be compared with other thiadiazole derivatives, such as:

    2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring.

    2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Another similar compound with a different substitution pattern on the phenyl ring.

    2-(2,4-dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: This compound has two chlorine atoms on the phenyl ring, which may affect its reactivity and properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiadiazole and chlorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H17ClN4OS3

Molecular Weight

449.0 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(3-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H17ClN4OS3/c1-13-5-4-6-14(9-13)10-21-22-17(25)12-27-19-24-23-18(28-19)26-11-15-7-2-3-8-16(15)20/h2-10H,11-12H2,1H3,(H,22,25)/b21-10-

InChI Key

HHIPEKCDHFHVQK-FBHDLOMBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Origin of Product

United States

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